8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a bicyclic purine core fused with an imidazole ring. The substitution pattern includes a 4-fluorophenyl group at position 8 and methyl groups at positions 1, 6, and 5. Such modifications are designed to enhance binding affinity to biological targets, such as serotonin receptors (e.g., 5-HT1A/5-HT7) and phosphodiesterases (PDEs), while improving metabolic stability and brain penetration .
Properties
IUPAC Name |
6-(4-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-8-9(2)22-12-13(20(3)16(24)19-14(12)23)18-15(22)21(8)11-6-4-10(17)5-7-11/h4-7H,1-3H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWNXHCYXDLFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities.
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected. The downstream effects would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its absorption and distribution
Result of Action
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have various molecular and cellular effects. The exact effects would depend on the specific targets and mode of action of the compound.
Biological Activity
8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its interactions with serotonin receptors and implications for treating mood disorders such as depression and anxiety.
The compound has the following chemical characteristics:
- Molecular Formula : C18H18FN5O2
- Molecular Weight : 355.4 g/mol
Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit high affinity for various serotonin receptors, notably 5-HT1A and 5-HT7. The presence of the fluorinated aryl group enhances the binding affinity and selectivity towards these receptors, making it a promising candidate for further development as an antidepressant or anxiolytic agent .
Antidepressant and Anxiolytic Effects
In vivo studies have demonstrated that certain derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant effects in forced swim tests (FST) in mice. For instance, a specific derivative showed a notable reduction in immobility time at doses of 2.5 mg/kg and 5 mg/kg, indicating potential efficacy similar to established antidepressants like imipramine .
Receptor Binding Affinity
The compound's ability to act as a ligand for serotonin receptors has been well-documented. The following table summarizes the receptor affinities of various derivatives:
| Compound | Receptor Type | Binding Affinity (nM) | Effect |
|---|---|---|---|
| This compound | 5-HT1A | 5.6 | High Affinity |
| 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | 5-HT7 | Moderate | Potential Antidepressant |
| Other Derivatives | PDE4B/PDE10A | Weak Inhibition | Mixed Effects |
Case Studies
In a study evaluating the pharmacological profiles of various imidazo[2,1-f]purine derivatives, significant findings were noted regarding their effects on serotonin receptor systems. One derivative demonstrated superior anxiolytic properties compared to diazepam in animal models. The study utilized both behavioral assays and molecular docking simulations to elucidate the interaction mechanisms at play .
Molecular Docking Studies
Molecular docking studies have provided insights into the structural requirements for receptor binding. The presence of specific substituents at designated positions on the imidazole ring was found to be critical for enhancing receptor affinity. This information is vital for guiding future synthesis efforts aimed at optimizing biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Receptor Affinity
The pharmacological profile of imidazo[2,1-f]purine derivatives is highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:
Key Observations :
- Fluorine Position : Compounds with 2-fluorophenyl (e.g., 3i) show strong 5-HT1A affinity (Ki = 0.6 nM) but lower 5-HT7 selectivity compared to 3-trifluoromethylphenyl (AZ-861, Ki = 0.2 nM for 5-HT1A) .
- Alkyl Chain Length : Piperazinylalkyl chain elongation (e.g., pentyl in 3i vs. butyl in AZ-853) reduces PDE4B/PDE10A inhibition but improves metabolic stability .
- Methylation Pattern : The target compound’s 1,6,7-trimethyl substitution is unique; most analogs (e.g., AZ-853, AZ-861) use 1,3-dimethyl groups. This difference may influence steric interactions with receptor binding pockets.
Functional and Pharmacological Differences
Antidepressant and Anxiolytic Activity
- Compound 3i (2-fluorophenyl): Demonstrated significant antidepressant activity in the forced swim test (FST) at 2.5 mg/kg, with anxiolytic effects comparable to diazepam .
- AZ-853 (2-fluorophenyl): Showed potent antidepressant-like effects in FST after repeated dosing (5 mg/kg), attributed to superior brain penetration (Brain/Plasma ratio = 2.1) .
- AZ-861 (3-trifluoromethylphenyl): Exhibited stronger 5-HT1A agonism in vitro but weaker in vivo efficacy due to lower brain penetration .
Side Effect Profiles
Metabolic Stability and Drug-Likeness
- Micellar Electrokinetic Chromatography (MEKC) : Derivatives like 3i and AZ-853 showed moderate-to-high lipophilicity (logP = 3.2–3.8), correlating with improved blood-brain barrier penetration .
- Human Liver Microsomes (HLM) Stability : Compound 3i had a moderate half-life (t1/2 = 45 min), while AZ-853 demonstrated superior stability, suggesting better oral bioavailability .
Critical Analysis of Structural Design
- Fluorine vs. Trifluoromethyl : The 4-fluorophenyl group in the target compound may balance receptor affinity and metabolic stability, whereas bulkier groups (e.g., trifluoromethyl in AZ-861) enhance 5-HT1A binding but reduce brain uptake .
- Methylation at Position 6 and 7 : These substitutions are rare in literature analogs. Their impact on PDE inhibition or off-target effects (e.g., histamine H1 or muscarinic receptors) remains unexplored but warrants investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
